molecular formula C7H10F3N B3248678 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine CAS No. 1886967-48-1

1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine

Cat. No.: B3248678
CAS No.: 1886967-48-1
M. Wt: 165.16
InChI Key: NSWKDQRUDSLKBW-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine is a compound with the molecular formula C7H10F3N. It is characterized by the presence of a trifluoromethyl group attached to a bicyclo[1.1.1]pentane ring, which is further connected to a methanamine group. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research .

Preparation Methods

The synthesis of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the trifluoromethyl group and the methanamine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N/c8-7(9,10)6-1-5(2-6,3-6)4-11/h1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWKDQRUDSLKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine
Reactant of Route 2
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine
Reactant of Route 3
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine
Reactant of Route 4
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine
Reactant of Route 5
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine
Reactant of Route 6
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine

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